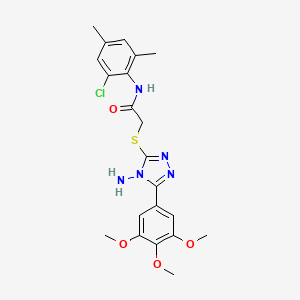![molecular formula C18H19N5O4S B12149566 N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-yl thio))acetamide](/img/structure/B12149566.png)
N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-yl thio))acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-yl thio))acetamide is a complex organic compound with a molecular formula of C20H21N5O4S . This compound is characterized by the presence of an acetylamino group, a methoxyphenyl group, a furyl group, and a triazolyl thio group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-yl thio))acetamide involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Chemical Reactions Analysis
N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-yl thio))acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic uses. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-yl thio))acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-yl thio))acetamide can be compared with other similar compounds, such as N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide . These compounds share similar structural features but differ in their specific substituents, which can lead to differences in their chemical properties and biological activities.
Properties
Molecular Formula |
C18H19N5O4S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H19N5O4S/c1-11(24)19-12-6-7-14(26-3)13(9-12)20-16(25)10-28-18-22-21-17(23(18)2)15-5-4-8-27-15/h4-9H,10H2,1-3H3,(H,19,24)(H,20,25) |
InChI Key |
BRSULRJURUMZSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12149493.png)

![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B12149503.png)
![9-Bromo-5-(2-chlorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12149504.png)
![(4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12149514.png)
![5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12149522.png)
![3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(piperidin-1-ylmethyl)-4H-pyran-4-one](/img/structure/B12149524.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide](/img/structure/B12149543.png)
![ethyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12149546.png)
methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B12149557.png)
![Methyl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B12149559.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12149560.png)
![3-(6-chloro-1H-indol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide](/img/structure/B12149563.png)
